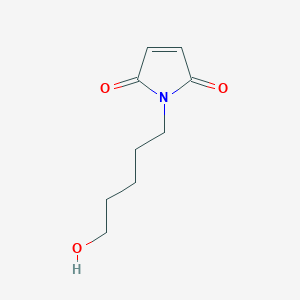

N-(5-hydroxypentyl)maleimide

Descripción general

Descripción

N-(5-Hydroxypentyl)maleimide is a non-cleavable linker used in the synthesis of antibody-drug conjugates. This compound is essential in producing various antibody-drug conjugates, such as Gemcitabine-O-Si(di-iso)-O-Mc . It is known for its stability and ability to form strong covalent bonds with antibodies, making it a valuable tool in targeted drug delivery systems.

Mecanismo De Acción

Target of Action

N-(5-hydroxypentyl)maleimide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The primary targets of this compound are therefore the specific cancer cells that the ADC is designed to target .

Mode of Action

This compound acts as a non-cleavable linker in ADCs . It connects the antibody, which recognizes and binds to specific proteins on the surface of cancer cells, with the cytotoxic drug . This allows the cytotoxic drug to be selectively delivered to cancer cells, thereby reducing damage to healthy cells .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the action of the ADCs . Once the ADC binds to its target cell, it is internalized and the cytotoxic drug is released, leading to cell death . The specific pathways affected would depend on the nature of the cytotoxic drug used in the ADC .

Pharmacokinetics

The pharmacokinetics of this compound would be largely determined by the properties of the ADC of which it is a part . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the characteristics of the antibody and the cytotoxic drug, as well as the linker itself .

Result of Action

The result of the action of this compound is the selective delivery of a cytotoxic drug to cancer cells, leading to their death while minimizing harm to healthy cells . This is achieved through its role as a linker in ADCs .

Action Environment

The action of this compound, as part of an ADC, can be influenced by various environmental factors. These could include the presence of the target protein on cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tumor tissue

Análisis Bioquímico

Biochemical Properties

N-(5-hydroxypentyl)maleimide is known to participate in biochemical reactions involving proteins. It undergoes a Michael addition reaction with thiolate, a nucleophile present in cysteine residues of proteins . This maleimide-thiol chemistry is utilized to react with cysteine groups on proteins for applications in drug delivery, bioimaging, and biosensing . N-substituted maleimides, including this compound, have also been reported to inhibit monoglyceride lipase, an enzyme involved in lipid metabolism .

Cellular Effects

The cellular effects of this compound are primarily related to its role as an ADC linker. As part of an ADC, it can influence cell function by delivering cytotoxic drugs to target cells . Specific effects on cell signaling pathways, gene expression, and cellular metabolism are largely dependent on the particular cytotoxic drug attached to the ADC.

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with thiolate groups on proteins. This reaction forms a strong carbon-sulfur bond, effectively linking the protein to the maleimide . In the context of ADCs, this allows for the specific targeting of cells expressing the protein recognized by the antibody component of the ADC .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that N-substituted maleimides can inhibit monoglyceride lipase, suggesting a potential role in lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be largely determined by its incorporation into ADCs. The ADCs are typically designed to be recognized and internalized by specific cells, which would influence the distribution of this compound .

Subcellular Localization

As part of an ADC, it would likely be localized wherever the ADC is internalized and processed within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(5-Hydroxypentyl)maleimide can be synthesized through a multi-step process. One common method involves the reaction of N-methoxycarbonylmaleimide with 5-hydroxypentylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The product is then purified using column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions: N-(5-Hydroxypentyl)maleimide undergoes various chemical reactions, including:

Substitution Reactions: It can react with thiol groups to form stable thioether linkages, which are crucial in the formation of antibody-drug conjugates.

Oxidation and Reduction Reactions: These reactions can modify the hydroxyl group on the pentyl chain, leading to the formation of different derivatives.

Common Reagents and Conditions:

Thiol Reagents: Used in substitution reactions to form thioether linkages.

Oxidizing Agents: Such as hydrogen peroxide, used to oxidize the hydroxyl group.

Reducing Agents: Such as sodium borohydride, used to reduce the hydroxyl group.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of complex molecules .

Aplicaciones Científicas De Investigación

N-(5-Hydroxypentyl)maleimide has a wide range of applications in scientific research:

Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.

Industry: It is used in the production of advanced materials and coatings.

Comparación Con Compuestos Similares

N-ethylmaleimide: Another maleimide derivative used in similar applications but with different reactivity and stability profiles.

N-methylmaleimide: Known for its use in cross-linking proteins and peptides.

Uniqueness: N-(5-Hydroxypentyl)maleimide is unique due to its non-cleavable nature and the presence of a hydroxyl group on the pentyl chain. This structural feature enhances its reactivity and stability, making it more suitable for certain applications compared to other maleimide derivatives .

Propiedades

IUPAC Name |

1-(5-hydroxypentyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-7-3-1-2-6-10-8(12)4-5-9(10)13/h4-5,11H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIZONIKDWSRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.